molecular formula C30H45F3N8O7 B609190 MM-589 TFA salt CAS No. 2097887-21-1

MM-589 TFA salt

Cat. No.: B609190
CAS No.: 2097887-21-1
M. Wt: 686.7342
InChI Key: NARXNZHWAWPJIY-HTCBAMNXSA-N
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Description

MM-589 trifluoroacetic acid salt is a potent inhibitor of WD repeat domain 5 (WDR5) and a modulator of mixed lineage leukemia (MLL) protein-protein interaction. This compound is primarily used in scientific research to study its effects on leukemia cells and other biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the formation of the trifluoroacetic acid salt to improve the compound’s stability and solubility .

Industrial Production Methods

Industrial production of MM-589 trifluoroacetic acid salt typically involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The process includes purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

MM-589 trifluoroacetic acid salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of MM-589 trifluoroacetic acid salt, which can be used to study different aspects of its biological activity .

Scientific Research Applications

MM-589 trifluoroacetic acid salt has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study protein-protein interactions and enzyme inhibition.

    Biology: Investigated for its effects on cell growth and differentiation, particularly in leukemia cells.

    Medicine: Explored as a potential therapeutic agent for treating leukemia and other cancers.

    Industry: Utilized in the development of new drugs and chemical processes

Mechanism of Action

MM-589 trifluoroacetic acid salt exerts its effects by binding to WD repeat domain 5 (WDR5) and inhibiting the mixed lineage leukemia (MLL) protein-protein interaction. This inhibition disrupts the function of the MLL complex, leading to changes in gene expression and cell growth. The molecular targets and pathways involved include the inhibition of histone methyltransferase activity and the modulation of chromatin structure .

Comparison with Similar Compounds

Similar Compounds

    Ruxolitinib phosphate: A JAK1/2 inhibitor with antitumor activity.

    Delgocitinib: A specific JAK inhibitor used to treat inflammatory diseases.

    Fedratinib: An ATP-competitive inhibitor of JAK2.

Uniqueness

MM-589 trifluoroacetic acid salt is unique due to its specific inhibition of WD repeat domain 5 (WDR5) and its ability to modulate mixed lineage leukemia (MLL) protein-protein interactions. This specificity makes it a valuable tool for studying the molecular mechanisms of leukemia and developing targeted therapies .

Properties

CAS No.

2097887-21-1

Molecular Formula

C30H45F3N8O7

Molecular Weight

686.7342

IUPAC Name

N-((3R,6S,9S,12R)-6-Ethyl-12-methyl-9-(3-(3-methylguanidino)-propyl)-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetraazacyclotetradecan- 12-yl)isobutyramide trifluoroacetic acid

InChI

InChI=1S/C28H44N8O5.C2HF3O2/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5;3-2(4,5)1(6)7/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32);(H,6,7)/t19-,20-,21+,28+;/m0./s1

InChI Key

NARXNZHWAWPJIY-HTCBAMNXSA-N

SMILES

CC(C)C(N[C@@]1(C)C(N[C@@H](CCCNC(NC)=N)C(N[C@@H](CC)C(N[C@H](C2=CC=CC=C2)C(NCC1)=O)=O)=O)=O)=O.O=C(O)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MM-589;  MM 589;  MM589.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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